2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride
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Overview
Description
The compound “2-(Azetidin-3-yl)-1H-imidazole hydrochloride” is a solid substance . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Azetidine derivatives can be synthesized through various methods. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Molecular Structure Analysis
The molecular structure of related compounds can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, the Suzuki–Miyaura cross-coupling can be used for the synthesis and diversification of novel heterocyclic amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride”, include a molecular weight of 190.63 g/mol .
Scientific Research Applications
Microwave-Assisted Synthesis of Heterocyclic Compounds
Research conducted by Mistry and Desai (2006) demonstrated the microwave-assisted synthesis of azetidinones and thiazolidinones with notable antibacterial and antifungal properties. This method offers a rapid and efficient route for preparing these compounds, highlighting a novel approach to developing pharmacologically active agents (Mistry & Desai, 2006).
Synthesis and Biological Activity Evaluation
Shanmugapandiyan et al. (2010) synthesized a series of benzimidazole derivatives, including azetidin-2-ones, and evaluated their antibacterial, antifungal, analgesic, and anti-inflammatory activities. Their findings suggest these compounds could serve as leads for the development of new therapeutic agents (Shanmugapandiyan et al., 2010).
Antihypertensive α-Blocking Agents
Abdel-Wahab et al. (2008) explored the synthesis of azetidinone derivatives with antihypertensive α-blocking activity. Their work demonstrates the potential of these compounds in the development of treatments for hypertension, showcasing the broad pharmacological applications of azetidinone derivatives (Abdel-Wahab et al., 2008).
Antimicrobial and Molluscicidal Activities
A study by Nofal et al. (2002) synthesized benzimidazole derivatives, including azetidinones, and assessed their antimicrobial and molluscicidal activities. This research highlights the potential use of these compounds in agricultural applications to protect crops from pests and diseases (Nofal et al., 2002).
Mechanism of Action
Target of Action
Compounds with azetidine moiety have been reported to exhibit a variety of biological activities .
Mode of Action
It’s worth noting that azetidine derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Azetidine derivatives have been reported to influence a range of biochemical pathways, depending on their specific chemical structure .
Pharmacokinetics
The pharmacokinetic properties of azetidine derivatives have been studied in the context of prodrug esters for the development of oral carbapenem .
Result of Action
Azetidine derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
It’s worth noting that the efficacy and stability of azetidine derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
The azetidine ring has been identified as a conformationally restricted component of important pharmacological molecules . Therefore, the study and development of azetidine derivatives, including “2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride”, could be a promising area of research in the future.
Properties
IUPAC Name |
2-(azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-14-10-5-3-2-4-9(10)13-11(14)8-6-12-7-8;;/h2-5,8,12H,6-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMJORPYFDZKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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